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Compound of Interest

Compound Name: 5-(Methoxymethyl)-2-furaldehyde

Cat. No.: B158554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
(Methoxymethyl)-2-furaldehyde, a key organic compound with applications in various fields,

including the synthesis of pharmaceuticals and biofuels. This document presents Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured

format, accompanied by detailed experimental protocols to aid in the replication and verification

of these findings.

Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 5-(Methoxymethyl)-2-
furaldehyde, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for 5-(Methoxymethyl)-2-furaldehyde are presented

below.

Table 1: ¹H NMR Spectral Data of 5-(Methoxymethyl)-2-furaldehyde (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.63 s - H-1 (Aldehyde)

7.23 d 3.5 H-3

6.51 d 3.5 H-4

4.55 s - H-6

3.40 s - H-7 (Methyl)

Table 2: ¹³C NMR Spectral Data of 5-(Methoxymethyl)-2-furaldehyde (CDCl₃)

Chemical Shift (δ) ppm Assignment

177.8 C-1 (Carbonyl)

161.0 C-5

152.5 C-2

122.0 C-3

110.0 C-4

65.9 C-6

58.3 C-7 (Methyl)

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The

characteristic IR absorption bands for 5-(Methoxymethyl)-2-furaldehyde are detailed below.

Table 3: Key IR Absorption Bands of 5-(Methoxymethyl)-2-furaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~2930 Medium C-H stretch (alkane)

~2830, ~2730 Weak C-H stretch (aldehyde)

~1670 Strong
C=O stretch (conjugated

aldehyde)

~1580 Medium C=C stretch (furan ring)

~1150 Strong C-O-C stretch (ether)

~1020 Strong C-O stretch (furan ring)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The predicted mass spectral data for 5-(Methoxymethyl)-2-furaldehyde
under electron ionization (EI) is presented.

Table 4: Predicted Mass Spectrometry Data for 5-(Methoxymethyl)-2-furaldehyde

m/z Relative Intensity (%) Proposed Fragment

140 100 [M]⁺ (Molecular Ion)

139 80 [M-H]⁺

111 60 [M-CHO]⁺

109 50 [M-OCH₃]⁺

97 40 [M-CH₂OCH₃]⁺

81 30 [C₅H₅O]⁺

53 20 [C₄H₅]⁺

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided to ensure accurate

and reproducible results.

NMR Spectroscopy Protocol
1. Sample Preparation:

Accurately weigh 5-10 mg of 5-(Methoxymethyl)-2-furaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

For ¹H NMR, a standard single-pulse experiment is typically used with 16 to 32 scans and a

relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled experiment is performed with a sufficient number of scans

to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time.

3. Data Processing:

The acquired free induction decay (FID) is Fourier transformed.

Phase and baseline corrections are applied to the resulting spectrum.

The chemical shifts are referenced to the TMS signal.

Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
1. Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid 5-(Methoxymethyl)-2-furaldehyde directly onto the center of

the ATR crystal.

2. Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry Protocol (Electron Ionization)
1. Sample Introduction:

The sample can be introduced into the mass spectrometer via a direct insertion probe or

through a gas chromatograph (GC-MS).

For direct insertion, a small amount of the liquid sample is placed in a capillary tube.

For GC-MS, the sample is diluted in a volatile solvent and injected into the GC, which

separates the components before they enter the mass spectrometer.

2. Ionization:

Electron ionization (EI) is performed using a standard electron energy of 70 eV.[1][2] This

energy level is sufficient to cause ionization and fragmentation, providing a characteristic

mass spectrum.
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3. Mass Analysis:

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

4. Data Interpretation:

The mass spectrum is analyzed to identify the molecular ion peak and the major fragment

ions.

The fragmentation pattern provides valuable information for structure elucidation.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 5-(Methoxymethyl)-2-furaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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